Photocovalent Attachment Selectivity
Hexestrol diazirine achieves a quantified ER photocovalent attachment selectivity of 90%, measured as the fraction of total covalent labeling that is specifically competed by excess estradiol [1]. In contrast, the comparable aryl azide PAL reagents TFAA and PAA are reported to have 'high' selectivity for ER labeling but no quantified selectivity percentage is provided in the published data; their labeling is characterized by SDS-PAGE showing specific labeling of components at Mr 60,000 and 46,000 [2]. The 90% figure for hexestrol diazirine represents a rare, explicitly quantified selectivity metric among ER photoaffinity labels, enabling direct assessment of signal-to-noise in downstream identification workflows.
| Evidence Dimension | Photocovalent labeling selectivity (% specific labeling) |
|---|---|
| Target Compound Data | 90% selectivity (specific ER labeling; competition with excess estradiol) |
| Comparator Or Baseline | Aryl azide PAL reagents TFAA and PAA: selectivity described as 'high' but not reported as a quantified percentage; TFAA covalent attachment efficiency 20–30%, PAA ~25% |
| Quantified Difference | Hexestrol diazirine provides a quantitative selectivity metric (90%); azide comparators lack a directly comparable selectivity percentage figure. |
| Conditions | Rat uterine ER cytosol; [³H]-hexestrol diazirine (32 Ci/mmol) irradiated at >315 nm; competition with 1 µM estradiol; SDS-PAGE analysis. |
Why This Matters
A quantified 90% selectivity means that only 10% of photocovalent labeling is non-target, enabling cleaner protein identification by mass spectrometry or gel electrophoresis compared to reagents with unquantified or lower selectivity.
- [1] Bergmann KE, Carlson KE, Katzenellenbogen JA. Hexestrol diazirine photoaffinity labeling reagent for the estrogen receptor. Bioconjugate Chemistry. 1994;5(2):141-150. doi:10.1021/bc00026a006. PMID: 8031877. View Source
- [2] Pinney KG, Carlson KE, Katzenellenbogen JA. Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions. Biochemistry. 1991;30(9):2421-2431. doi:10.1021/bi00223a018. PMID: 2001370. View Source
